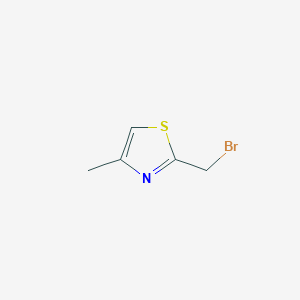

2-(Bromomethyl)-4-methyl-1,3-thiazole

Description

Foundational Aspects of the Thiazole (B1198619) Heterocyclic System

The 1,3-thiazole is a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom at positions 1 and 3, respectively. This arrangement imparts a unique electronic structure and reactivity to the ring. Thiazole is an aromatic compound, a property conferred by the delocalization of six π-electrons over the five-membered ring, which is consistent with Hückel's rule. kuey.net This aromaticity is a key determinant of its chemical behavior and stability. The lone pair of electrons on the sulfur atom participates in the aromatic system, contributing to its π-electron richness. chemicalbook.com

The presence of the electronegative nitrogen atom and the sulfur atom influences the electron density distribution within the ring. The C2 position (between the sulfur and nitrogen atoms) is the most electron-deficient and is therefore susceptible to nucleophilic attack and deprotonation by strong bases. pharmaguideline.comwikipedia.org Conversely, the C5 position is the most electron-rich, making it the primary site for electrophilic substitution reactions. pharmaguideline.comwikipedia.orgnumberanalytics.com The C4 position is considered to be relatively neutral. pharmaguideline.com Thiazoles are less basic than their imidazole (B134444) counterparts but can be protonated at the nitrogen atom. pharmaguideline.comwikipedia.org

Significance of Thiazole Derivatives in Advanced Organic Synthesis

Thiazole derivatives are of paramount importance in the field of advanced organic synthesis due to their wide-ranging applications. The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. fabad.org.trbritannica.com Notable examples include Vitamin B1 (Thiamine), the antibiotic Penicillin (which contains a reduced thiazole ring), the anti-inflammatory drug Meloxicam, and various anticancer agents. pharmaguideline.comwikipedia.orgfabad.org.tr The versatility of the thiazole ring allows for the synthesis of compounds with diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. kuey.netfabad.org.tr

In addition to their pharmaceutical applications, thiazole derivatives are utilized in the development of dyes, fungicides, and materials with specific electronic properties. pharmaguideline.comwikipedia.org The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a prominent and widely used method. wikipedia.orgnih.govchemhelpasap.com This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgchemhelpasap.com Numerous other synthetic routes have been developed to access a wide array of functionalized thiazole derivatives, highlighting the ongoing interest and importance of this heterocyclic system. nih.govorganic-chemistry.org

Positioning of 2-(Bromomethyl)-4-methyl-1,3-thiazole within Thiazole Research

Within the vast family of thiazole derivatives, this compound stands out as a highly valuable and versatile synthetic intermediate. Its utility stems from the presence of a reactive bromomethyl group at the C2 position of the thiazole ring. This functional group serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 4-methyl-1,3-thiazol-2-yl)methyl moiety into a wide range of molecules.

The compound serves as a crucial building block for the construction of more complex molecules with potential biological activity. For instance, it has been utilized in the synthesis of novel thiazole-based stilbene (B7821643) analogs, which have been investigated for their potential as DNA topoisomerase IB inhibitors. It is also a key reactant in the synthesis of multi-ring systems containing the thiazole nucleus, which are explored for their antimicrobial properties. The ability to introduce the thiazole core through the reactive bromomethyl group makes this compound a cornerstone reagent for chemists working on the development of new pharmaceuticals and functional organic materials.

Detailed Research Findings

The synthesis of this compound can be achieved through the bromination of (2-methyl-1,3-thiazol-4-yl)methanol. A common method involves the use of N-Bromosuccinimide (NBS) and triphenylphosphine (B44618) in a suitable solvent like dichloromethane (B109758) at low temperatures. This reaction efficiently converts the hydroxyl group into a bromine atom, yielding the desired product.

Below is a table summarizing the key data for this compound:

| Property | Value |

| Molecular Formula | C₅H₆BrNS |

| Molecular Weight | 192.08 g/mol |

| Appearance | Colorless oil |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.13 (s, 1H), 4.54 (s, 2H), 2.72 (s, 3H) |

| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 167.2, 151.7, 117.4, 27.2, 19.4 |

| FT-IR (neat) ν (cm⁻¹) | 3413, 3106, 2962, 2922, 2849, 1517, 1485, 1423, 1375, 1324, 1214, 1183, 1144, 1108, 1008, 955, 881, 853, 754, 702 |

The reactivity of the bromomethyl group is central to the synthetic utility of this compound. It readily reacts with a variety of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This allows for the elaboration of the thiazole core into more complex structures. For example, its reaction with heterocyclic amines can lead to the formation of di-, tri-, and tetrathiazole moieties, which have been investigated for their antimicrobial activities.

Strategic Approaches to 1,3-Thiazole Ring Construction

The foundational challenge in synthesizing this compound lies in the efficient construction of the core 1,3-thiazole ring system. Over the years, a variety of synthetic strategies have been developed, ranging from classical named reactions to modern, highly efficient catalytic systems.

Evolution and Modern Adaptations of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. nih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of a 2,4-disubstituted thiazole, such as the precursor to the target molecule, the reaction proceeds by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. These modifications include the use of microwave irradiation, which has been shown to significantly accelerate the rate of reaction, often leading to higher yields in a fraction of the time required for conventional heating. researchgate.net Furthermore, solid-phase synthesis approaches have been developed, allowing for the generation of thiazole libraries for high-throughput screening. Catalytic versions of the Hantzsch synthesis have also emerged, utilizing various catalysts to promote the reaction under milder conditions. For instance, a one-pot, three-component reaction has been developed using silica-supported tungstosilisic acid as a reusable catalyst. organic-chemistry.orgresearchgate.net

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Hantzsch | α-Haloketone, Thioamide | Conventional heating in a solvent (e.g., ethanol) | Well-established, versatile | Often requires harsh conditions, long reaction times |

| Microwave-Assisted | α-Haloketone, Thioamide | Microwave irradiation | Rapid reaction times, often higher yields | Requires specialized equipment |

| Solid-Phase Synthesis | Resin-bound thioamide, α-Haloketone | Cleavage from solid support | Amenable to library synthesis and automation | May require specialized linkers and cleavage strategies |

| Catalytic (e.g., silica-supported tungstosilisic acid) | Aldehyde, Thiourea, α-Haloketone | Catalyst, conventional heating or ultrasonic irradiation | Milder conditions, catalyst reusability | Catalyst preparation may be required |

Cook-Heilborn and Related Cyclization Pathways for Thiazole Formation

The Cook-Heilborn thiazole synthesis, discovered by Alan H. Cook and Sir Ian Heilbron in 1947, provides a distinct pathway to 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or dithioacids under mild conditions. wikipedia.org The mechanism initiates with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization involving the nitrile group to form the 5-aminothiazole ring. While this method is highly effective for the synthesis of 5-aminothiazoles, it is less direct for the preparation of the 2,4-dialkylthiazole scaffold required for this compound.

A related classical method is the Gabriel synthesis of thiazoles, which utilizes the cyclization of α-acylaminoketones with phosphorus pentasulfide. nih.gov This method, while effective, often requires harsh reaction conditions. The Robinson-Gabriel synthesis is another variation that involves the dehydration of 2-acylamino-ketones to form oxazoles, and with the use of a sulfur source, can be adapted for thiazole synthesis. mdpi.com

Development of Alternative Thiazole Ring-Closing Reactions

Beyond the classical named reactions, a plethora of alternative methods for constructing the 1,3-thiazole ring have been developed, offering access to diverse substitution patterns under a variety of reaction conditions. These modern approaches often feature high efficiency and functional group tolerance.

Domino or cascade reactions have emerged as a powerful strategy for the rapid assembly of complex molecules from simple precursors. For instance, a domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation provides a rapid entry to 2-aminothiazoles. pearson.com

Multi-component reactions (MCRs) offer another efficient route to thiazoles by combining three or more starting materials in a single synthetic operation. A notable example is the copper-catalyzed three-component reaction of oximes, anhydrides, and potassium thiocyanate to afford highly substituted thiazoles. pearson.com

Other innovative approaches include the reaction of α-diazoketones with thioamides, which can proceed under metal-free conditions, and the use of elemental sulfur in reactions with enaminones and cyanamide (B42294) to construct 2-aminothiazoles. pearson.com These methods highlight the ongoing efforts to develop more sustainable and versatile strategies for the synthesis of the thiazole core.

Targeted Synthesis of the this compound Scaffold

With a robust thiazole core in hand, the subsequent synthetic challenge lies in the specific and efficient introduction of the bromomethyl group at the C-2 position. This typically involves a two-step sequence: the synthesis of a suitable precursor, followed by a regioselective functional group transformation.

Precursor Synthesis and Functional Group Transformations Leading to the Thiazole Core

The most direct precursor for the synthesis of this compound is 2,4-dimethyl-1,3-thiazole. This intermediate is readily synthesized via the Hantzsch thiazole synthesis by the condensation of thioacetamide with chloroacetone. orgsyn.org This reaction provides a straightforward and scalable route to the required 2,4-dimethylthiazole (B1360104) core.

An alternative strategy involves the synthesis of 2-(hydroxymethyl)-4-methyl-1,3-thiazole as a key intermediate. This can be achieved by first preparing a 2-carboalkoxy-4-methyl-1,3-thiazole, for example, through the Hantzsch reaction of a bromopyruvate derivative with thioacetamide. Subsequent reduction of the ester functionality, typically with a hydride reducing agent such as lithium aluminum hydride, affords the desired 2-(hydroxymethyl)-4-methyl-1,3-thiazole. This alcohol can then be converted to the target bromomethyl compound.

| Precursor | Synthetic Method | Starting Materials | Key Transformation |

|---|---|---|---|

| 2,4-Dimethyl-1,3-thiazole | Hantzsch Thiazole Synthesis | Thioacetamide, Chloroacetone | Cyclocondensation |

| 2-(Hydroxymethyl)-4-methyl-1,3-thiazole | Hantzsch Synthesis followed by Reduction | Thioacetamide, Ethyl bromopyruvate | Ester reduction |

Regioselective Introduction of the Bromomethyl Functionality at the C-2 Position

The final and crucial step in the synthesis of this compound is the regioselective bromination of the methyl group at the C-2 position. Direct bromination of the thiazole ring is a competing reaction, so conditions must be chosen carefully to favor side-chain halogenation.

The most effective method for this transformation is a free-radical bromination using N-bromosuccinimide (NBS). This reaction, often referred to as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane, with the aid of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical induction (UV light). wikipedia.org The mechanism proceeds via the formation of a bromine radical, which selectively abstracts a hydrogen atom from the benzylic-like methyl group at the C-2 position of the thiazole ring. The resulting thiazol-2-ylmethyl radical then reacts with a molecule of NBS to afford the desired this compound and a succinimidyl radical, which continues the radical chain process. The selectivity for the C-2 methyl group over the C-4 methyl group is attributed to the greater stability of the radical intermediate at the C-2 position, which is adjacent to the nitrogen and sulfur heteroatoms.

Alternatively, if the precursor is 2-(hydroxymethyl)-4-methyl-1,3-thiazole, the hydroxyl group can be converted to a bromide using standard reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This approach avoids the potential for ring bromination that can occur under more aggressive free-radical conditions.

| Method | Precursor | Reagents | Conditions | Key Features |

|---|---|---|---|---|

| Wohl-Ziegler Bromination | 2,4-Dimethyl-1,3-thiazole | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Reflux in a non-polar solvent (e.g., CCl₄) | Regioselective for the C-2 methyl group, free-radical mechanism |

| Hydroxyl to Bromide Conversion | 2-(Hydroxymethyl)-4-methyl-1,3-thiazole | Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) | In an inert solvent | Avoids direct bromination of the thiazole ring |

Innovations in the Synthesis of this compound

The synthesis of this compound, a key building block in medicinal chemistry, is undergoing significant advancements. Researchers are increasingly focusing on methodologies that not only improve yield and purity but also align with the principles of green chemistry. These modern approaches prioritize sustainability, efficiency, and safety, moving away from traditional synthetic routes that often involve harsh conditions and hazardous materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKYXXAQICRHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromomethyl 4 Methyl 1,3 Thiazole

Intrinsic Electronic Characteristics and Aromaticity of the 1,3-Thiazole Ring

The 1,3-thiazole ring is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom. This structure confers upon it a degree of aromaticity, which is a result of the delocalization of six π-electrons over the five-membered ring. This aromatic character is a dominant factor in the molecule's stability and its reactivity profile.

The distribution of electron density in the 1,3-thiazole ring is non-uniform due to the presence of the two heteroatoms with differing electronegativities. The nitrogen atom, being more electronegative than carbon, acts as an electron-withdrawing group, leading to a significant polarization of the ring's electronic system. Conversely, the sulfur atom can donate a lone pair of electrons to the π-system, contributing to the aromaticity.

Calculations of π-electron density reveal a distinct pattern of reactivity. The C-2 position is the most electron-deficient, making it susceptible to nucleophilic attack. In contrast, the C-5 position is the most electron-rich, rendering it the primary site for electrophilic substitution. The C-4 position is considered to be nearly electronically neutral. This inherent electronic distribution is a key determinant of the regioselectivity of reactions involving the thiazole (B1198619) ring.

Table 1: Calculated π-Electron Density and Predicted Reactivity of the 1,3-Thiazole Ring

| Ring Position | Relative Electron Density | Preferred Site for Attack |

| C-2 | Electron-deficient | Nucleophilic |

| N-3 | Electron-rich (lone pair) | Protonation/Alkylation |

| C-4 | Relatively neutral | Less favored |

| C-5 | Electron-rich | Electrophilic |

| S-1 | Electron-donating | - |

This table provides a qualitative summary of the electron density distribution and its influence on the reactivity of the unsubstituted 1,3-thiazole ring.

The presence of a methyl group at the C-4 position of the thiazole ring in 2-(bromomethyl)-4-methyl-1,3-thiazole has a notable influence on the ring's electronic properties and, consequently, its reactivity. The methyl group is an electron-donating group through an inductive effect. This donation of electron density to the thiazole ring will have several consequences.

The increased electron density will generally enhance the reactivity of the ring towards electrophiles. Specifically, the electron-donating nature of the C-4 methyl group will further enrich the electron density at the C-5 position, making it even more susceptible to electrophilic attack compared to an unsubstituted thiazole ring. This effect can be a critical consideration in synthetic strategies that involve electrophilic substitution on the thiazole nucleus.

Reactivity Profile of the Bromomethyl Group at the C-2 Position

The bromomethyl group attached to the C-2 position of the 4-methyl-1,3-thiazole ring is a highly reactive functional group. Its reactivity is primarily centered around the carbon-bromine bond, where the bromine atom serves as a good leaving group in nucleophilic substitution reactions.

The 2-(bromomethyl) group on the thiazole ring is analogous to a benzylic halide in its reactivity, as the thiazole ring can stabilize an adjacent positive charge. This allows for nucleophilic substitution to occur via both SN1 and SN2 mechanisms, with the predominant pathway being influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN2 Mechanism: In the presence of strong, unhindered nucleophiles and in polar aprotic solvents, the SN2 mechanism is likely to be favored. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

SN1 Mechanism: With weaker nucleophiles and in polar protic solvents, an SN1 mechanism may become competitive or even dominant. This pathway proceeds through a two-step process involving the initial departure of the bromide ion to form a resonance-stabilized carbocation intermediate. The thiazole ring can effectively stabilize this adjacent positive charge through delocalization. The subsequent attack of the nucleophile on the carbocation is rapid and can occur from either face, leading to a racemic mixture if the starting material were enantiomerically pure. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

Table 2: Factors Influencing the Nucleophilic Substitution Mechanism of this compound

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone, DMF, DMSO) |

| Substrate | Tertiary > Secondary > Primary (stabilization of carbocation) | Methyl > Primary > Secondary (steric hindrance) |

| Leaving Group | Good leaving group (e.g., Br⁻, I⁻) | Good leaving group (e.g., Br⁻, I⁻) |

This table outlines the general conditions that favor either an SN1 or SN2 reaction pathway for alkyl halides, which is applicable to this compound.

The carbon atom of the bromomethyl group is a potent electrophilic center. The electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge on the carbon atom. This makes it highly susceptible to attack by a wide range of nucleophiles. This electrophilicity is the basis for its utility in the formation of new carbon-heteroatom and carbon-carbon bonds. Common nucleophiles that react with this compound include amines, thiols, alcohols, and carbanions.

While cross-coupling reactions traditionally involve aryl or vinyl halides, the reactivity of benzylic-type halides like this compound allows for their participation in certain palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: Although less common than with aryl halides, the Suzuki-Miyaura coupling of benzylic halides with boronic acids or their esters can be achieved under specific catalytic conditions. This would enable the introduction of various aryl or vinyl groups at the methylene (B1212753) position of the 2-(bromomethyl) moiety.

Sonogashira Coupling: The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can also be adapted for use with benzylic halides. This provides a direct route to the synthesis of 2-alkynyl-substituted thiazole derivatives.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While typically employing aryl or vinyl halides, modifications of the Heck reaction can accommodate benzylic halides, allowing for the formation of a new carbon-carbon bond with an olefin.

The successful application of this compound in these cross-coupling methodologies often requires careful optimization of the reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, to favor the desired coupling pathway and minimize side reactions.

Reactivity of the 1,3-Thiazole Heterocycle in the Context of Substitution

The substitution patterns of the thiazole ring are a consequence of the electron distribution within the heterocycle. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene, while the sulfur atom can act as an electron donor through its lone pairs. pharmaguideline.com This electronic arrangement creates a nuanced reactivity landscape.

Electrophilic Aromatic Substitution Dynamics on the Thiazole Ring (C-5 and C-4 Regioselectivity)

The presence of the 4-methyl group in this compound further influences this regioselectivity. As an electron-donating group (EDG), the methyl group at C-4 activates the ring, particularly the adjacent C-5 position, making it even more susceptible to electrophilic attack. youtube.com Consequently, reactions such as halogenation, nitration, and sulfonation will preferentially occur at the C-5 position. pharmaguideline.com If the C-5 position is already occupied, electrophilic attack is unlikely to occur at other positions. pharmaguideline.com

| Electrophilic Reaction | Reagents | Major Product | Reference |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | 5-Bromo-4-methylthiazole | nih.gov |

| Nitration | HNO₃/H₂SO₄ | 4-Methyl-5-nitrothiazole | nih.gov |

| Mercuration | Hg(OAc)₂ | 5-Acetoximercuri-4-methylthiazole | pharmaguideline.com |

Nucleophilic Attack Pathways at the Electron-Deficient C-2 Position

The C-2 position of the thiazole ring is significantly electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms. pharmaguideline.comnih.gov This makes the C-2 proton the most acidic on the ring and susceptible to deprotonation by strong bases like organolithium compounds. nih.govwikipedia.org The resulting C-2 carbanion is a potent nucleophile that can react with various electrophiles.

While direct nucleophilic substitution on an unsubstituted C-2 position is rare and requires either a strong nucleophile or ring activation, the primary reactivity of this compound is dominated by the bromomethyl group. pharmaguideline.combrainly.in This group is an excellent electrophile, and the C-Br bond is the primary site of nucleophilic attack in SN2 reactions, rather than the C-2 position of the ring itself. However, the electron-deficient nature of the C-2 position enhances the electrophilicity of the attached bromomethyl carbon, making it highly susceptible to nucleophilic substitution.

Basicity and Protonation Behavior of the Thiazole Nitrogen Atom

The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons in an sp² hybrid orbital, making it the primary site of basicity and protonation. pharmaguideline.com Thiazoles are moderately basic compounds. The conjugate acid of thiazole has a pKₐ of approximately 2.5, making it significantly less basic than imidazole (B134444) (pKₐ ≈ 7) but more basic than oxazole. wikipedia.orgchemicalbook.comresearchgate.net

Protonation occurs readily at the N-3 position. pharmaguideline.com The basicity of the thiazole ring can be influenced by substituents. The 4-methyl group in this compound, being an electron-donating group, slightly increases the electron density on the nitrogen atom, thus enhancing its basicity compared to the unsubstituted thiazole. researchgate.net Alkylation of the nitrogen atom with alkyl halides can also occur, leading to the formation of N-alkyl thiazolium salts. pharmaguideline.com

| Compound | pKₐ of Conjugate Acid (in Water) | Reference |

|---|---|---|

| Thiazole | 2.5 | wikipedia.orgchemicalbook.com |

| 4-Methylthiazole | ~3.0 (Estimated increase due to EDG) | researchgate.net |

| Imidazole | 7.0 | wikipedia.org |

| Pyridine | 5.25 | masterorganicchemistry.com |

| Oxazole | 0.8 | organicchemistrydata.org |

Complex Reaction Pathways and Intermediates involving this compound

Beyond simple substitution reactions, this compound can participate in more complex transformations, often involving the high reactivity of the bromomethyl group.

Studies on Intramolecular Rearrangement Reactions

While specific studies on intramolecular rearrangements of this compound are not extensively documented, related systems suggest potential pathways. For instance, 2-(halomethyl) heterocycles can undergo rearrangements, often involving neighboring group participation. In analogous 2-(bromomethyl)-1,3-thiaselenole systems, reactions with nucleophiles have been shown to proceed through a seleniranium intermediate, leading to ring expansion and subsequent rearrangement. researchgate.netnih.gov It is conceivable that under certain conditions, the sulfur atom of the thiazole ring or a nucleophile could interact with the bromomethyl group to form a transient, strained bicyclic intermediate (an episulfonium ion), which could then rearrange. For example, intramolecular dipolar cycloaddition reactions have been used to synthesize pyrrolo[1,2-c]thiazole derivatives, which in some cases can rearrange to form thiazine structures. scilit.com

Condensation Reactions and their Mechanistic Implications

The most significant and widely utilized reaction pathway for this compound is its participation in condensation reactions. The bromomethyl group serves as a potent electrophile, readily reacting with a wide array of nucleophiles in what is typically a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov

This reactivity is fundamental to the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring itself by condensing an α-haloketone with a thioamide. nih.govresearchgate.netorganic-chemistry.org In the case of pre-formed this compound, the "condensation" involves extending the molecule by forming a new bond at the methylene carbon.

The mechanism involves the attack of a nucleophile (such as an amine, thiol, phenoxide, or carbanion) on the electrophilic carbon of the bromomethyl group, with bromide acting as the leaving group. nih.gov These reactions are crucial for synthesizing a diverse range of more complex molecules, where the 4-methyl-1,3-thiazol-2-yl)methyl moiety is incorporated into a larger structure. nih.gov For example, reaction with thiourea leads to the formation of aminothiazole derivatives, and reaction with various amines, thiols, and active methylene compounds provides a straightforward route to a variety of substituted thiazoles. nih.govresearchgate.net

| Nucleophile | Reaction Product | Bond Formed | Reference |

|---|---|---|---|

| Thiourea | 2-((4-Methylthiazol-2-yl)methyl)isothiourea | C-S | researchgate.net |

| Piperidine | 2-(Piperidin-1-ylmethyl)-4-methylthiazole | C-N | nih.gov |

| Thiophenol | 4-Methyl-2-((phenylthio)methyl)thiazole | C-S | nih.gov |

| Sodium Ethoxide | 2-(Ethoxymethyl)-4-methylthiazole | C-O | nih.gov |

| Diethyl malonate (in presence of base) | Diethyl 2-((4-methylthiazol-2-yl)methyl)malonate | C-C | nih.gov |

| Compound Name |

|---|

| This compound |

| 5-Bromo-4-methylthiazole |

| 4-Methyl-5-nitrothiazole |

| 5-Acetoximercuri-4-methylthiazole |

| Thiazole |

| 4-Methylthiazole |

| Imidazole |

| Pyridine |

| Oxazole |

| 2-(Bromomethyl)-1,3-thiaselenole |

| Thiourea |

| 2-((4-Methylthiazol-2-yl)methyl)isothiourea |

| Piperidine |

| 2-(Piperidin-1-ylmethyl)-4-methylthiazole |

| Thiophenol |

| 4-Methyl-2-((phenylthio)methyl)thiazole |

| Sodium Ethoxide |

| 2-(Ethoxymethyl)-4-methylthiazole |

| Diethyl malonate |

| Diethyl 2-((4-methylthiazol-2-yl)methyl)malonate |

Analogous Reactivity Insights from Related Bromomethyl-Heterocycles (e.g., Thiaselenole Systems)

The chemical behavior of this compound can be further understood by drawing parallels with structurally related bromomethyl-heterocycles, particularly those containing other chalcogens like selenium. The reactivity of 2-bromomethyl-1,3-thiaselenole serves as an insightful analogue, exhibiting unique reaction pathways driven by the high anchimeric assistance of the selenium atom. nih.govresearchgate.net This selenium-assisted mechanism involves the formation of a transient seleniranium cation, which significantly influences the regioselectivity and stereoselectivity of nucleophilic substitution reactions. nih.govresearchgate.net

In solution, 2-bromomethyl-1,3-thiaselenole exists in equilibrium with the seleniranium cation intermediate. nih.govresearchgate.net This cation presents three potential electrophilic centers for nucleophilic attack: the two carbon atoms of the three-membered ring and the selenium atom itself. nih.gov This multi-centered reactivity leads to a variety of products, often involving skeletal rearrangements.

A notable example is the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131). nih.govnih.gov Quantum chemical and experimental studies have revealed a complex reaction pathway that proceeds stepwise. The initial step involves the attack of the thiolate anion on the selenium atom of the seleniranium cation, leading to the opening of the three-membered ring. nih.govnih.gov This is followed by the formation of a six-membered 2,3-dihydro-1,4-thiaselenine heterocycle, which is considered the kinetic product. nih.gov Subsequently, this six-membered ring can undergo a rearrangement with ring contraction to yield a more thermodynamically stable five-membered 1,3-thiaselenole derivative. nih.govnih.gov

Similar rearrangement phenomena have been observed in reactions with other nucleophiles. For instance, the reaction with potassium selenocyanate also proceeds through a ring expansion to a six-membered 2,3-dihydro-1,4-thiaselenin-2-yl selenocyanate, which then rearranges to the five-membered 1,3-thiaselenol-2-ylmethyl selenocyanate. nih.gov Likewise, the reaction of 2-bromomethyl-1,3-thiaselenole with thiourea results in a ring expansion to form a six-membered isothiuronium salt. researchgate.net Reactions with alcohols also yield six-membered 2-organyloxy-2,3-dihydro-1,4-thiaselenines. researchgate.net

Strategic Synthetic Applications and Derivatization of 2 Bromomethyl 4 Methyl 1,3 Thiazole

2-(Bromomethyl)-4-methyl-1,3-thiazole as a Pivotal Synthetic Building Block

The utility of this compound as a pivotal synthetic building block stems from the predictable and efficient reactivity of its C-Br bond. This allows for straightforward alkylation of various nucleophiles, making it a cornerstone reagent for the synthesis of more elaborate thiazole-containing structures.

The reactive nature of this compound enables its use in constructing larger, more complex heterocyclic systems. It can act as a linker to connect different heterocyclic rings or as a precursor in cyclization reactions to form fused ring systems. For instance, by reacting with heterocyclic amines or thiols, it is possible to synthesize multi-heterocyclic structures, such as di- and trithiazole derivatives. nih.gov Research has shown that reacting similar α-bromo-thiazole derivatives with compounds like 2-aminothiazole (B372263) or o-aminothiophenol leads to the formation of extended conjugated systems with significant biological potential. nih.govmdpi.com This strategy allows for the creation of molecules like imidazotriazole-incorporated thiazoles, which have been investigated for their antibacterial properties. nih.gov The bromomethyl group serves as a handle to append the 4-methylthiazole (B1212942) unit onto another pre-formed ring, thereby generating novel and complex architectures that are of interest in materials science and medicinal chemistry. rsc.org

The strategic importance of this compound is evident in its application for creating a wide variety of derivatives. Its reaction with a broad spectrum of nucleophiles leads to the formation of new carbon-heteroatom bonds, resulting in a diverse library of compounds. These derivatives include, but are not limited to, ethers, thioethers, amines, esters, and more complex structures like thiazole-linked pyrazoles, pyridines, and chromenes. nih.gov The ability to easily introduce the 4-methylthiazole moiety allows chemists to systematically modify molecular structures to fine-tune their physicochemical properties and biological activities. For example, the synthesis of various 2,4-disubstituted thiazoles has been a focus of research for developing new antimicrobial and anti-inflammatory agents. fabad.org.tranalis.com.my

In modern drug discovery, the generation of chemical libraries for high-throughput screening is a crucial step. The reliable reactivity of this compound makes it an excellent substrate for combinatorial and parallel synthesis. By reacting this single building block with a large, diverse set of nucleophiles (e.g., a collection of amines, phenols, or thiols), a vast library of structurally related thiazole (B1198619) derivatives can be rapidly synthesized. This approach facilitates the exploration of the structure-activity relationship (SAR) for a particular biological target. nih.gov The systematic variation of the substituent introduced via the displacement of the bromide allows researchers to identify key structural features required for potency and selectivity, accelerating the process of identifying new therapeutic leads. medmedchem.com

Functionalization via Formation of Carbon-Heteroatom Bonds

The primary route for the derivatization of this compound is through nucleophilic substitution at the methylene (B1212753) carbon. This reaction is highly efficient for forming stable carbon-heteroatom bonds, particularly with nitrogen and sulfur nucleophiles.

Nitrogen-based nucleophiles readily react with this compound to yield a variety of amine and guanidine (B92328) derivatives. The reaction typically proceeds via a standard SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

This method is effective for synthesizing primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, by choosing the appropriate amine starting material. The reaction of similar brominated thiazoles with various heterocyclic amines has been well-documented to produce novel compounds with potential antimicrobial activities. nih.govmdpi.com

Table 1: Examples of Amine Derivatives from Nitrogen Nucleophiles

| Nucleophile | Product Structure |

|---|---|

| Ammonia (NH₃) | -4-methyl-1,3-thiazole") |

| Piperidine | -1,3-thiazole") |

| Aniline | methanamine") |

Guanidine derivatives, which are important pharmacophores, can also be synthesized. A direct approach involves reacting this compound with guanidine itself, although this can lead to multiple alkylations. A more controlled, two-step synthesis is often preferred. This can involve first reacting the bromomethylthiazole with a primary amine and then converting the resulting amine into a guanidine moiety using a guanylating agent like cyanamide (B42294) or S-methylisothiourea.

Sulfur-based nucleophiles are particularly effective for forming C-S bonds with this compound due to the high nucleophilicity of sulfur. nih.gov This reactivity is exploited to synthesize a range of sulfur-containing thiazole derivatives.

Reaction with Thiols: Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and react smoothly to form thioethers. This reaction is a reliable method for introducing a thiomethyl-thiazole linker into various molecules. The reaction of a related compound, 2-(bromomethyl)-1,3-thiaselenole, with 1,3-benzothiazole-2-thiol (B7764131) demonstrates a similar principle of C-S bond formation at the methylene group. nih.gov

Table 2: Examples of Thioether Derivatives from Sulfur Nucleophiles

| Nucleophile (Thiol) | Product Structure |

|---|---|

| Ethanethiol (CH₃CH₂SH) | methyl)-4-methyl-1,3-thiazole") |

| Thiophenol (C₆H₅SH) | methyl)-1,3-thiazole") |

| 1,3-Benzothiazole-2-thiol | thio)methyl)-4-methyl-1,3-thiazole") |

Reaction with Thiosemicarbazones: Thiosemicarbazones are another important class of sulfur-containing nucleophiles. They can react with this compound via S-alkylation to produce isothiosemicarbazones. These reactions are valuable as they combine two biologically relevant scaffolds—the thiazole and the thiosemicarbazone—into a single molecule. The reaction of α-haloketones with thiosemicarbazones is a known route to synthesize thiazole derivatives, highlighting the affinity between these functional groups. mdpi.com The resulting products are often investigated for their potential as antimicrobial or anticancer agents. nih.govmdpi.com

Derivatization through Oxygen-Based Nucleophiles

The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it an excellent substrate for reactions with oxygen-based nucleophiles. These reactions, typically proceeding via an S\textsubscript{N}2 mechanism, provide a straightforward route to the corresponding ethers and esters, thereby expanding the molecular diversity accessible from this thiazole derivative.

A prominent method for the synthesis of ethers from this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol or a phenol (B47542) to form a more nucleophilic alkoxide or phenoxide ion, which then displaces the bromide ion from the thiazole substrate. The choice of a non-nucleophilic base, such as sodium hydride (NaH), is crucial to prevent competing reactions. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S\textsubscript{N}2 pathway. For instance, the reaction of this compound with a substituted phenoxide, generated in situ by treating the corresponding phenol with a base, would yield a 2-((aryloxy)methyl)-4-methyl-1,3-thiazole derivative.

A study on the synthesis of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles illustrates a similar transformation, where a phenoxide displaces a leaving group at the 2-methyl position of a thiazole ring to form an ether linkage. While the starting material is not identical to the subject of this article, the underlying principle of nucleophilic substitution by a phenoxide is directly applicable.

Similarly, esters can be synthesized by reacting this compound with carboxylate anions. The carboxylate, typically generated by deprotonating a carboxylic acid with a mild base like potassium carbonate, acts as the nucleophile. This reaction provides a convenient method for attaching various acyl groups to the thiazole core via a methylene linker.

| Nucleophile | Reagents and Conditions | Product Type |

|---|---|---|

| Alkoxide (RO⁻) | ROH, NaH, DMF | 2-((Alkoxy)methyl)-4-methyl-1,3-thiazole |

| Phenoxide (ArO⁻) | ArOH, K₂CO₃, Acetone | 2-((Aryloxy)methyl)-4-methyl-1,3-thiazole |

| Carboxylate (RCOO⁻) | RCOOH, K₂CO₃, DMF | 2-(((Acyloxy)methyl)-4-methyl-1,3-thiazole |

Elaboration through Formation of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. This compound is a valuable precursor for such transformations, primarily through cross-coupling reactions and alkylations of active methylene compounds.

Exploration of Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, enynes, and other conjugated systems. While the bromomethyl group is not a typical substrate for direct cross-coupling, it can be converted into a suitable organometallic reagent or participate in related coupling processes.

The Suzuki-Miyaura coupling , a powerful method for forming C-C bonds, typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Although direct Suzuki coupling of benzyl-type halides like this compound can be challenging due to slow oxidative addition and competing side reactions, related methodologies have been developed. For instance, a study on the regioselective Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids demonstrated that the C-Br bond on the aromatic ring is more reactive than the C-Br bond of the bromomethyl group, allowing for selective arylation at the 5-position of the thiophene (B33073) ring. This suggests that for this compound, functionalization at other positions of the thiazole ring via a halogen handle would likely be chemoselective over the bromomethyl group in a Suzuki coupling.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is another important C-C bond-forming reaction catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, the direct involvement of the bromomethyl group is not the standard approach. However, the thiazole ring itself can be functionalized. For example, the Sonogashira coupling has been successfully applied to 4-bromo-2-methylthiazole, demonstrating that a halogenated thiazole can serve as a substrate for the introduction of an alkynyl group.

The Heck reaction , involving the coupling of an alkene with an aryl or vinyl halide, provides another avenue for C-C bond formation. The reaction typically proceeds with high trans selectivity. While direct Heck-type reactions with benzyl (B1604629) bromides are less common, the principles of palladium-catalyzed C-C bond formation are broadly applicable to functionalized heterocyclic systems.

| Cross-Coupling Reaction | Typical Substrates | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Pd Catalyst, Base | Biaryl, etc. |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl Alkyne |

| Heck | Aryl/Vinyl Halide + Alkene | Pd Catalyst, Base | Substituted Alkene |

Alkylation Reactions Involving Active Methylene Compounds

Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), are readily deprotonated to form stable carbanions (enolates). These enolates are excellent nucleophiles for S\textsubscript{N}2 reactions with alkyl halides like this compound. This reaction provides an efficient method for constructing new carbon-carbon bonds and introducing the thiazole moiety into a variety of molecular frameworks.

A classic example is the malonic ester synthesis . Diethyl malonate can be deprotonated with a base such as sodium ethoxide to form a stabilized enolate. This enolate then reacts with this compound to yield a diethyl 2-((4-methyl-1,3-thiazol-2-yl)methyl)malonate. The resulting product can be further manipulated; for instance, hydrolysis of the esters followed by decarboxylation affords 3-(4-methyl-1,3-thiazol-2-yl)propanoic acid.

Similarly, acetoacetic ester synthesis can be employed. Ethyl acetoacetate, upon deprotonation, reacts with this compound to give ethyl 2-acetyl-3-(4-methyl-1,3-thiazol-2-yl)propanoate. Subsequent hydrolysis and decarboxylation can lead to the formation of a ketone.

The use of cesium carbonate in DMF has been shown to be a highly efficient system for the dialkylation of active methylene compounds with various alkyl halides, often proceeding in quantitative yields. researchgate.net This method could potentially be applied to the reaction of this compound with active methylene compounds to achieve disubstitution at the methylene carbon.

| Active Methylene Compound | Base | Product of Alkylation |

|---|---|---|

| Diethyl malonate | Sodium ethoxide | Diethyl 2-((4-methyl-1,3-thiazol-2-yl)methyl)malonate |

| Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-acetyl-3-(4-methyl-1,3-thiazol-2-yl)propanoate |

| Acetylacetone | Cesium carbonate | 3-((4-Methyl-1,3-thiazol-2-yl)methyl)pentane-2,4-dione |

Regioselectivity and Stereoselectivity Control in Derivatization Processes

Regioselectivity , the preference for reaction at one site over another, is a critical consideration in the derivatization of this compound. In nucleophilic substitution reactions at the bromomethyl group, the reaction is highly regioselective for the methylene carbon due to the good leaving group ability of the bromide and the primary nature of the carbon, which favors an S\textsubscript{N}2 mechanism.

When considering reactions involving the thiazole ring itself, regioselectivity becomes more complex. For instance, in cross-coupling reactions of a di-halogenated thiazole, the relative reactivity of the halogen atoms at different positions will determine the site of the initial coupling. The electronic properties of the thiazole ring, influenced by the nitrogen and sulfur heteroatoms and the methyl substituent, will dictate the regiochemical outcome of reactions like electrophilic aromatic substitution or metallation. For example, in the lithiation of methyl-substituted thiazoles, the position of deprotonation is highly dependent on the substitution pattern and the base used.

Stereoselectivity , the preferential formation of one stereoisomer over others, is relevant when the derivatization of this compound creates a new chiral center. For instance, in the alkylation of an unsymmetrical active methylene compound, the introduction of the thiazolylmethyl group could potentially generate a stereocenter. Controlling the stereochemical outcome of such reactions would require the use of chiral auxiliaries, chiral catalysts, or stereoselective synthetic routes. To date, specific studies focusing on stereoselective derivatization of this compound are not widely reported in the readily available literature. However, general principles of asymmetric synthesis would apply. For example, employing a chiral phase-transfer catalyst in the alkylation of an active methylene compound could induce enantioselectivity.

In the context of the Heck reaction, the stereoselectivity of the C-C bond formation is typically high, leading predominantly to the trans isomer of the resulting alkene.

Advanced Spectroscopic and Analytical Characterization of 2 Bromomethyl 4 Methyl 1,3 Thiazole and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms within a molecule. For 2-(Bromomethyl)-4-methyl-1,3-thiazole, three unique proton signals are expected. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the electronegative bromine atom and the aromatic thiazole (B1198619) ring.

The anticipated ¹H NMR spectrum would display:

A singlet for the methyl protons (-CH₃) attached to the C4 position of the thiazole ring. This signal is expected to appear in the upfield region, typically around δ 2.4-2.5 ppm.

A singlet for the bromomethyl protons (-CH₂Br). Due to the deshielding effect of the adjacent bromine atom and the thiazole ring, this signal would appear further downfield, anticipated in the range of δ 4.6-4.8 ppm.

A singlet for the single proton on the C5 position of the thiazole ring. This aromatic proton is expected to resonate at approximately δ 7.0-7.2 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C4) | 2.45 | Singlet |

| -CH₂Br (at C2) | 4.75 | Singlet |

| Thiazole H-5 | 7.10 | Singlet |

(Note: Predicted values are based on analysis of structurally similar compounds and general principles of NMR spectroscopy.)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, confirming the carbon skeleton and the positions of substituents. The spectrum of this compound is expected to show five distinct signals corresponding to its five carbon atoms.

The predicted assignments are as follows:

The methyl carbon (-CH₃) signal is expected at the most upfield position, around δ 17-20 ppm.

The bromomethyl carbon (-CH₂Br) would appear further downfield due to the electronegativity of bromine, likely in the δ 25-30 ppm range.

The C5 carbon of the thiazole ring, bonded to a hydrogen, is predicted to resonate around δ 115-120 ppm.

The C4 carbon, attached to the methyl group, is expected in the region of δ 150-153 ppm.

The C2 carbon, bonded to the bromomethyl group, would be the most downfield of the ring carbons, anticipated around δ 165-168 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C4) | 19.0 |

| -CH₂Br (at C2) | 27.5 |

| Thiazole C-5 | 117.0 |

| Thiazole C-4 | 152.0 |

| Thiazole C-2 | 167.0 |

(Note: Predicted values are based on analysis of structurally similar compounds and general principles of NMR spectroscopy.)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions.

The molecular formula of this compound is C₅H₆BrNS. Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). The calculated molecular weight is approximately 191 g/mol for the ⁷⁹Br isotope and 193 g/mol for the ⁸¹Br isotope.

The fragmentation of the molecular ion is expected to proceed through the loss of the most labile groups. Key fragmentation pathways include:

Cleavage of the C-Br bond: Loss of a bromine radical (•Br) from the molecular ion would result in a significant fragment ion [M-Br]⁺ at m/z 112.

α-Cleavage: Cleavage of the bond between the thiazole ring and the bromomethyl group would lead to the loss of a bromomethyl radical (•CH₂Br), yielding a thiazole fragment ion at m/z 98.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Identity |

|---|---|---|

| 191/193 | [C₅H₆BrNS]⁺ | Molecular Ion (M⁺) |

| 112 | [C₅H₆NS]⁺ | [M-Br]⁺ |

| 98 | [C₄H₄NS]⁺ | [M-CH₂Br]⁺ |

(Note: These are predicted fragmentation patterns based on the molecular structure.)

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching from the thiazole ring is expected just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). Aliphatic C-H stretching from the methyl and bromomethyl groups would appear just below 3000 cm⁻¹ (e.g., 2920-2980 cm⁻¹).

C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, which give rise to characteristic stretching vibrations in the 1500-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the methyl group are typically observed around 1450 cm⁻¹ and 1375 cm⁻¹.

C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected in the fingerprint region, typically between 600-700 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Thiazole Ring |

| 2920-2980 | C-H Stretch | -CH₃, -CH₂Br |

| 1500-1600 | C=N, C=C Stretch | Thiazole Ring |

| ~1450, ~1375 | C-H Bend | -CH₃ |

| 600-700 | C-Br Stretch | -CH₂Br |

(Note: These are typical frequency ranges for the indicated functional groups.)

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating, isolating, and assessing the purity of compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of a chemical reaction. mdpi.com In the synthesis of this compound or its subsequent reactions, TLC can be used to track the consumption of starting materials and the formation of the product.

The procedure typically involves:

Stationary Phase: A silica (B1680970) gel-coated plate (Silica Gel 60 F₂₅₄) is commonly used.

Mobile Phase (Eluent): A mixture of nonpolar and polar solvents, such as a hexane/ethyl acetate (B1210297) system, is used to carry the compounds up the plate. The ratio is optimized to achieve good separation between the spots of the reactant(s) and the product.

Visualization: After development, the plate is dried and visualized. Since thiazole derivatives often contain a UV-active chromophore, the spots can be seen under a UV lamp (at 254 nm). By comparing the retention factor (Rƒ) value of the newly formed spot to the starting material, the progress of the reaction can be determined. A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a distinct product spot.

Preparative and Analytical Column Chromatography

Column chromatography serves as a cornerstone technique for both the purification (preparative) and analytical assessment of this compound and its derivatives. The principles of separation are based on the differential partitioning of the compound between a stationary phase packed in a column and a mobile phase that percolates through it. The choice of stationary and mobile phases is critical and is dictated by the polarity of the target molecule and its associated impurities.

Preparative Chromatography:

In the synthesis of this compound, particularly following bromination of 2,4-dimethylthiazole (B1360104) or via Hantzsch thiazole synthesis, preparative column chromatography is an essential step to isolate the target compound from unreacted starting materials, reagents, and by-products. Flash column chromatography, a rapid form of preparative chromatography, is frequently employed.

A typical stationary phase for the purification of this moderately polar compound is silica gel (SiO₂). The mobile phase, or eluent, is generally a mixture of a non-polar solvent and a slightly more polar solvent. A common system involves a gradient or isocratic elution with mixtures of n-hexane and ethyl acetate. The separation is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the purified product. For instance, after synthesis, the crude reaction mixture is concentrated and purified by flash column chromatography on silica gel using an n-hexane/ethyl acetate eluent system to yield the pure this compound. mdpi.com

Table 1: Illustrative Preparative Flash Chromatography Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (230–400 mesh) |

| Mobile Phase | n-Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v) |

| Elution Mode | Isocratic or Gradient |

| Loading Technique | Dry loading or direct liquid injection |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

| Typical Outcome | Isolation of this compound with >95% purity |

Analytical Column Chromatography (HPLC):

For assessing the purity of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolution and sensitivity. Reverse-phase HPLC (RP-HPLC) is most commonly utilized for thiazole derivatives. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar.

The separation is achieved by eluting the sample with a mixture of water (often containing an acid modifier like formic or orthophosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and the peak area is proportional to its concentration, allowing for quantitative purity analysis. Detection is typically performed using a UV detector at a wavelength where the thiazole ring exhibits strong absorbance (e.g., ~270 nm). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the unambiguous confirmation of the molecular weight of this compound and for the sensitive determination of its purity.

An LC-MS system separates the sample mixture using an HPLC column, and the eluent is subsequently introduced into the ion source of the mass spectrometer. Electrospray Ionization (ESI) is a common soft ionization technique used for thiazole derivatives, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Molecular Weight Determination:

The molecular formula of this compound is C₅H₆BrNS, which corresponds to a monoisotopic mass of approximately 190.95 Da. In positive ion ESI-MS, the compound is expected to be detected as its protonated molecular ion [M+H]⁺. Due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a distinctive doublet for the molecular ion peak, with one peak at m/z corresponding to the molecule containing ⁷⁹Br and another peak, two mass units higher, for the molecule containing ⁸¹Br. This isotopic signature provides high confidence in the identification of the compound.

Expected [M+H]⁺ for C₅H₆⁷⁹BrNS: m/z ≈ 191.96

Expected [M+H]⁺ for C₅H₆⁸¹BrNS: m/z ≈ 193.96

High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Purity Analysis:

For purity analysis, the LC-MS method is operated in full scan mode to detect all ionizable components in the sample. The chromatogram displays the separation of the main compound from any impurities. The mass spectrometer provides the mass-to-charge ratio of the parent compound and each impurity, aiding in their identification.

For quantitative analysis of impurities, the system can be operated in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. This is particularly useful for detecting trace-level impurities. The method is validated according to ICH guidelines, establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 2: Typical LC-MS Parameters for Analysis of Thiazole Derivatives

| Parameter | Description |

|---|---|

| Chromatography System | UPLC/HPLC System |

| Column | Reverse Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometer | Triple Quadrupole or Time-of-Flight (TOF) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Full Scan (for identification), MRM (for quantification) |

| Capillary Voltage | ~3.0 - 4.5 kV |

| Source Temperature | ~120 - 150 °C |

| Desolvation Temperature | ~350 - 450 °C |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-dimethylthiazole |

| n-Hexane |

| Ethyl acetate |

| Acetonitrile |

| Methanol |

| Formic acid |

Computational and Theoretical Investigations of 2 Bromomethyl 4 Methyl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies detailing quantum chemical calculations to determine the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or reactivity descriptors for 2-(Bromomethyl)-4-methyl-1,3-thiazole could be located.

Computational Modeling of Reaction Mechanisms and Transition States

There is an absence of literature reports on the computational modeling of reaction mechanisms involving this compound. Consequently, no data on the theoretical investigation of its transition states in various chemical reactions is available.

Conformational Analysis and Molecular Dynamics Simulations

A thorough search did not uncover any studies related to the conformational analysis or molecular dynamics simulations of this compound. Information regarding its preferred conformations, rotational barriers, and dynamic behavior in different environments is therefore not available in the current body of scientific literature.

Structure-Activity Relationship (SAR) Studies via Molecular Modeling (without biological activity implications)

No molecular modeling studies focused on the structure-activity relationships of this compound for non-biological applications were found.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Bromomethyl)-4-methyl-1,3-thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of precursor thiazoles using CuBr as a catalyst and n-butyl nitrite as a nitrosating agent in acetonitrile, followed by purification via silica gel chromatography (heptane/ethyl acetate). Reaction temperature (e.g., 333 K) and solvent choice critically impact yield, as demonstrated in analogous brominated thiazole syntheses . Optimization should include monitoring by TLC and spectroscopic validation (¹H NMR, IR) to confirm purity.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation of this compound?

- Methodological Answer :

- ¹H NMR : Signals for the methyl group (δ ~2.5 ppm) and bromomethyl protons (δ ~4.5 ppm) are diagnostic.

- IR : Peaks near 600–700 cm⁻¹ confirm C-Br stretching .

- X-ray crystallography : Resolves bond lengths (e.g., C-Br: ~1.9 Å) and torsional angles between substituents. APEX2 and SHELXTL software are standard for data collection and refinement .

Q. How can elemental analysis resolve discrepancies in purity assessment for brominated thiazoles?

- Methodological Answer : Compare calculated vs. experimental C/H/N/S/Br percentages. For example, in related compounds, deviations >0.3% indicate impurities, necessitating recrystallization (e.g., from hexane) or column chromatography .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodological Answer : Bromination typically occurs at the methyl-substituted position due to steric and electronic effects. Computational studies (DFT) can model charge distribution and frontier molecular orbitals to predict reactivity. For example, the electron-deficient thiazole ring directs bromine to the methyl-bearing carbon .

Q. How do intermolecular interactions in the crystal lattice affect the stability of this compound?

- Methodological Answer : X-ray studies of analogous bromothiazoles reveal stabilization via π-π stacking (centroid distances ~3.8 Å) and S···Br halogen bonding (3.54 Å). These interactions reduce susceptibility to hydrolysis and oxidation, which can be validated by thermal gravimetric analysis (TGA) .

Q. What strategies mitigate side reactions during functionalization of this compound in cross-coupling reactions?

- Methodological Answer : Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) under inert atmospheres to prevent debromination. Solvent polarity (e.g., DMF vs. THF) and base selection (K₂CO₃ vs. Cs₂CO₃) influence reaction efficiency. Monitor intermediates via LC-MS to identify byproducts .

Q. How can molecular docking predict the bioactivity of this compound derivatives?

- Methodological Answer : Dock the compound into target protein active sites (e.g., kinases or enzymes) using software like AutoDock Vina. Analyze binding poses (e.g., hydrogen bonding with thiazole nitrogen) and compare with known inhibitors. Validate predictions via in vitro assays (e.g., IC₅₀ measurements) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for brominated thiazole derivatives?

- Methodological Answer : Discrepancies in proton splitting (e.g., multiplet vs. singlet for aromatic protons) may arise from solvent polarity or dynamic effects. Use high-field NMR (500+ MHz) and variable-temperature experiments to resolve overlapping signals. Cross-validate with 2D techniques (COSY, HSQC) .

Q. Why might X-ray crystallography and DFT calculations yield divergent torsional angles for this compound?

- Methodological Answer : Gas-phase DFT models neglect crystal packing forces. Compare computed gas-phase structures with experimental X-ray data, adjusting for intermolecular interactions (e.g., halogen bonding) in the solid state .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 327–328 K (analogous compound) | |

| C-Br Bond Length (X-ray) | ~1.9 Å | |

| π-π Stacking Distance | 3.815 Å | |

| Diagnostic IR Peak (C-Br) | 600–700 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.